Debio-1347 belongs to a class of drugs called fibroblast growth factor receptor (FGFR) inhibitors. FGFRs are proteins found on the surface of cells that play a crucial role in cell growth, proliferation, and survival. Alterations in these receptors, such as mutations or amplifications, have been linked to the development of several cancers [].
[] A Phase I, Open-Label, Multicenter, Dose-escalation Study of the Oral Selective FGFR Inhibitor Debio 1347 in Patients with Advanced Solid Tumors Harboring FGFR Gene Alterations ()
By specifically inhibiting FGFRs, Debio-1347 aims to disrupt these cancer-promoting signals and potentially slow or stop tumor growth.
Debio-1347 is currently undergoing clinical trials to assess its safety, efficacy, and optimal dosage in humans with specific cancers. These trials typically involve several phases: